molecular formula C14H11BrN2O2 B6135064 N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide

N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide

Cat. No. B6135064
M. Wt: 319.15 g/mol
InChI Key: LFGOAGUFBVRVMI-CXUHLZMHSA-N
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Description

N-(3-bromo-4-hydroxybenzylidene)benzohydrazide, also known as BHBr, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHBr is a derivative of hydrazide that possesses a unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

1. Biological Activities

N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide and its derivatives have shown remarkable biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The interaction with Salmon sperm DNA (SS-DNA) through an intercalation mode of interaction is particularly noteworthy (Sirajuddin, Uddin, Ali, & Tahir, 2013).

2. Antioxidant Properties

The compound has demonstrated significant antioxidant properties. One study found that it showed activity comparable to ascorbic acid, a known antioxidant, in scavenging free radicals (Sun et al., 2012).

3. Antibacterial Properties

Oxidovanadium(V) complexes with N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have exhibited remarkable antibacterial properties, particularly against Bacillus subtilis and Staphylococcus aureus, comparable to Penicillin (Cai et al., 2020).

4. Catalytic Performance

The compound has been used to develop catalytic agents, particularly dioxidomolybdenum(VI) complexes. These complexes are effective in the oxidation of various olefins, highlighting their potential in catalytic applications (Peng, 2016).

5. Urease Inhibition

A study demonstrated that a benzohydrazone compound derived from N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide exhibited significant urease inhibitory activities, particularly against Helicobacter pylori urease (Qu et al., 2015).

6. Crystal Structure Analysis

The crystal structure of derivatives of N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide has been analyzed, providing insights into the molecular architecture and stability of these compounds through hydrogen bonds and π...π interactions (Zong & Wu, 2013).

7. Insulin-Like Activity

Oxidovanadium(V) complexes with mixed-ligands including N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have shown insulin-like activity, significantly decreasing blood glucose levels in diabetic mice without altering levels in normal mice (Zhao et al., 2015).

8. Antimicrobial Activities

Several derivatives of N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have demonstrated effective antimicrobial activities, particularly against bacterial strains such as B. subtilis, S. aureus, and E. coli (Qian, 2019).

9. Potential as a Fluorescent Probe

A Schiff base derived from N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide has been reported to be an effective "turn-on" fluorescent and chromogenic probe for CN− detection, showcasing potential in clinical diagnostics (Xu et al., 2017).

properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-10(6-7-13(12)18)9-16-17-14(19)11-4-2-1-3-5-11/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGOAGUFBVRVMI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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